Cas no 2137644-14-3 (6-bromo-2H-chromene-3-sulfonyl fluoride)

6-Bromo-2H-chromene-3-sulfonyl fluoride is a versatile sulfonyl fluoride derivative with applications in chemical synthesis and medicinal chemistry. Its reactive sulfonyl fluoride group enables selective modifications, making it valuable for covalent inhibitor development and click chemistry applications. The bromo substituent provides an additional site for further functionalization, enhancing its utility in scaffold diversification. This compound exhibits stability under standard handling conditions while retaining high reactivity toward nucleophiles, facilitating efficient conjugation with biomolecules. Its chromene core contributes to potential photophysical properties, broadening its use in material science. Suitable for controlled reactions, it serves as a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research.
6-bromo-2H-chromene-3-sulfonyl fluoride structure
2137644-14-3 structure
Product Name:6-bromo-2H-chromene-3-sulfonyl fluoride
CAS No:2137644-14-3
MF:C9H6BrFO3S
MW:293.109544277191
CID:6290120
PubChem ID:165452743
Update Time:2025-10-30

6-bromo-2H-chromene-3-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-2H-chromene-3-sulfonyl fluoride
    • 2137644-14-3
    • EN300-727258
    • Inchi: 1S/C9H6BrFO3S/c10-7-1-2-9-6(3-7)4-8(5-14-9)15(11,12)13/h1-4H,5H2
    • InChI Key: FVLJEYJGQRDSJI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=C(CO2)S(=O)(=O)F

Computed Properties

  • Exact Mass: 291.92051g/mol
  • Monoisotopic Mass: 291.92051g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 51.8Ų

6-bromo-2H-chromene-3-sulfonyl fluoride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-727258-1.0g
6-bromo-2H-chromene-3-sulfonyl fluoride
2137644-14-3
1g
$0.0 2023-06-07

Additional information on 6-bromo-2H-chromene-3-sulfonyl fluoride

Introduction to 6-bromo-2H-chromene-3-sulfonyl fluoride (CAS No. 2137644-14-3)

6-bromo-2H-chromene-3-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2137644-14-3, belongs to the chromene family, which is known for its broad spectrum of biological activities. The presence of both bromine and sulfonyl fluoride functional groups in its molecular structure enhances its utility as a key intermediate in synthetic chemistry and drug development.

The bromo substituent at the 6-position of the chromene ring introduces reactivity that allows for further functionalization, making it a valuable building block for constructing more complex molecules. Meanwhile, the sulfonyl fluoride group at the 3-position serves as a versatile handle for introducing polar functionalities or for further derivatization via nucleophilic substitution reactions. This combination of features makes 6-bromo-2H-chromene-3-sulfonyl fluoride particularly interesting for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, there has been growing interest in chromene derivatives due to their demonstrated pharmacological properties. Studies have shown that chromenes exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The sulfonyl fluoride moiety, in particular, has been recognized for its ability to enhance binding affinity and metabolic stability in drug candidates. Researchers have leveraged this property to design molecules with improved pharmacokinetic profiles.

One of the most compelling aspects of 6-bromo-2H-chromene-3-sulfonyl fluoride is its role in the synthesis of heterocyclic compounds, which are fundamental to many modern drugs. The bromine atom can be selectively modified through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of biaryl structures that are prevalent in many bioactive molecules. Additionally, the sulfonyl fluoride group can be displaced by various nucleophiles under controlled conditions, allowing for the introduction of carboxylic acids, amines, or other functional groups essential for drug design.

Recent advancements in synthetic methodologies have further highlighted the importance of 6-bromo-2H-chromene-3-sulfonyl fluoride as a precursor. For instance, palladium-catalyzed reactions have been optimized to facilitate efficient transformations at both the bromine and sulfonyl fluoride positions. These developments have enabled chemists to access complex scaffolds with greater ease and precision, accelerating the discovery process for new pharmaceuticals.

The compound's relevance extends beyond academic research; it has also found applications in industrial settings where high-throughput screening and library synthesis are employed. The structural diversity offered by 6-bromo-2H-chromene-3-sulfonyl fluoride allows for rapid exploration of chemical space, which is crucial for identifying lead compounds with desirable pharmacological properties. Pharmaceutical companies have utilized this intermediate in their efforts to develop treatments for various diseases, including oncology and neurodegenerative disorders.

The synthesis of 6-bromo-2H-chromene-3-sulfonyl fluoride itself is an intriguing challenge that has prompted innovation in synthetic chemistry. Researchers have developed multi-step routes that highlight the compound's synthetic utility while maintaining high yields and purity standards. These synthetic strategies often involve cyclization reactions followed by selective halogenation and fluorosulfonation steps. Such methodologies underscore the compound's importance as a node in complex molecular architectures.

From a computational chemistry perspective, 6-bromo-2H-chromene-3-sulfonyl fluoride has been studied to understand its electronic properties and reactivity patterns. Molecular modeling studies have provided insights into how modifications at the bromine and sulfonyl fluoride positions influence its interactions with biological targets. These insights are invaluable for guiding experimental efforts and optimizing drug candidates.

The future prospects of 6-bromo-2H-chromene-3-sulfonyl fluoride are promising, with ongoing research exploring new derivatives and applications. As our understanding of molecular interactions deepens, this compound is likely to remain a cornerstone in the development of innovative therapeutics. Its versatility as an intermediate ensures that it will continue to play a pivotal role in both academic and industrial chemical research.

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